Axitinib sulfoxide (M12) is a major metabolite of Axitinib, an oral inhibitor of VEGFRs 1–3 used in the treatment of advanced renal cell carcinoma. [, , ] It is formed through the oxidation of Axitinib, primarily by the cytochrome P450 enzyme CYP3A4 in the liver. [, ] Axitinib sulfoxide is pharmacologically inactive. []
While specific details on Axitinib sulfoxide synthesis are limited in the provided abstracts, its formation as a metabolite suggests it can be produced through the in vitro incubation of Axitinib with human liver microsomes (HLMs) in the presence of NADPH. [] This suggests that CYP enzymes within the HLMs catalyze the oxidation of Axitinib to form Axitinib sulfoxide.
Generally, sulfoxides can be synthesized through the controlled oxidation of sulfides. Common oxidizing agents include hydrogen peroxide, meta-chloroperbenzoic acid (mCPBA), and sodium periodate. [] Electrochemical oxidation of sulfides can also be employed to selectively obtain sulfoxides. [] The specific conditions and reagents used in the synthesis of Axitinib sulfoxide from Axitinib would need to be further investigated.
The provided abstracts primarily focus on the metabolic fate and pharmacokinetic profile of Axitinib, with Axitinib sulfoxide identified as a major metabolite. [, , ] Its primary application in research appears to be as a marker for Axitinib metabolism in pharmacokinetic studies. [, ] By quantifying Axitinib sulfoxide levels, researchers can gain insights into Axitinib's metabolic clearance pathways and potential drug-drug interactions. [, ]
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0